molecular formula C15H15N3O3S B2655897 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone CAS No. 1797870-67-7

1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2655897
CAS No.: 1797870-67-7
M. Wt: 317.36
InChI Key: KLQWZYAJGGCFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a sulfonylphenyl-ethanone moiety. This compound is of interest in medicinal chemistry due to its scaffold’s resemblance to kinase inhibitors and GPCR modulators .

Properties

IUPAC Name

1-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-11(19)12-2-4-14(5-3-12)22(20,21)18-7-6-15-13(9-18)8-16-10-17-15/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQWZYAJGGCFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone typically involves multi-step reactions. One common method includes the condensation of an α,β-unsaturated ester with a propionitrile in the presence of a base, followed by reaction with a guanidine compound . This method allows for the formation of the dihydropyrido[4,3-d]pyrimidine core, which is then further functionalized to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

1. Anti-Obesity and Diabetes Treatment
Research indicates that derivatives of 7,8-dihydropyrido[4,3-d]pyrimidine, including the compound , may serve as inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1), an enzyme involved in triglyceride synthesis. Inhibition of this enzyme has been linked to reduced obesity and improved insulin sensitivity, making these compounds promising candidates for treating obesity and type 2 diabetes .

2. Anticancer Activity
Compounds related to 7,8-dihydropyrido[4,3-d]pyrimidine have shown potential anticancer properties. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . This suggests that 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone could be explored further for its anticancer potential.

3. Neuroprotective Effects
Emerging research has suggested that pyrido[4,3-d]pyrimidine derivatives may possess neuroprotective properties. These compounds could inhibit neuroinflammatory processes and oxidative stress pathways, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's . Investigating the neuroprotective effects of this specific compound could lead to novel therapeutic strategies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone. Variations in substituents on the pyrido[4,3-d]pyrimidine ring can significantly influence biological activity. For example:

Substituent PositionEffect on Activity
6-positionEnhances DGAT-1 inhibition
Para positionModulates anticancer activity
Sulfonyl groupIncreases solubility and bioavailability

Case Studies

Several studies have documented the biological activities of similar compounds:

Case Study 1: Diabetes Management
In a study involving diabetic mice treated with DGAT-1 inhibitors derived from pyrido[4,3-d]pyrimidines, researchers observed a significant reduction in body weight and improved glucose tolerance compared to controls . This highlights the therapeutic potential of such compounds in managing diabetes.

Case Study 2: Cancer Cell Line Testing
Another study evaluated a series of pyrido[4,3-d]pyrimidine derivatives against human colon cancer cells (HCT116). One derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating strong anticancer activity . This suggests that similar modifications to 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone could yield potent anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the epidermal growth factor receptor (EGFR), a protein tyrosine kinase involved in the regulation of cell growth and survival. By binding to the active site of EGFR, this compound prevents the phosphorylation and activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with analogs reported in the literature:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
1-(4-((7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone (Target) Not explicitly provided ~400–450 (estimated) 4-Sulfonylphenyl, ethanone Hypothesized kinase or GPCR modulation due to scaffold similarity
1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-...ethanone C23H28F3N5O 447.51 Trifluoromethylphenyl, pyrrolidinyl, ethylamino Not specified; likely optimized for metabolic stability
2-(3,4-Dichlorophenyl)-1-{4-[(4-fluorophenyl)methyl]-7,8-dihydropyrido...ethanone C22H18Cl2FN3O 446.3 Dichlorophenyl, fluorophenylmethyl Autotaxin inhibitor (IC50 = 12 nM for osteoarthritis pain)
1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone C21H17N3O2S 361.0 [M+H]+ Thienopyrimidine core, methylphenyl, ethanone Anticancer activity (specific targets not detailed)
Solangeprasum (GCPR6 inverse agonist) C21H23F2N5O3 ~440 (estimated) Difluorophenoxy, oxolan-3-ylamino Antiparkinsonian activity via GCPR6 inverse agonism
Compound B (N-(but-3-yn-1-yl)-N-{2-[2-(indenylamino)-...acetamide) C23H28N6O2 418 (M+1) Indenylamino, acetamide, but-3-ynyl Kinase inhibition (synthesis focus; activity not quantified)

Structural and Functional Insights

Substituent Effects :

  • Trifluoromethyl groups () improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Heterocyclic appendages (e.g., triazole in or imidazole in ) introduce additional binding interactions, as seen in Autotaxin inhibitors where triazole moieties enhance potency .

Biological Activity: The dichlorophenyl/fluorophenylmethyl analog () demonstrates nanomolar inhibition of Autotaxin, a key enzyme in osteoarthritis, highlighting the importance of aromatic substituents in target engagement . Solangeprasum’s antiparkinsonian activity underscores the scaffold’s versatility in addressing diverse therapeutic targets through strategic substitutions .

Synthetic Complexity :

  • The target compound’s sulfonyl group likely requires sulfonation or coupling reactions, contrasting with amide- or ether-forming steps in analogs like Compound B () .
  • Yields for triazole-containing derivatives (e.g., ) are moderate (19–77%), suggesting challenges in purifying polar intermediates .

Biological Activity

1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide moiety and a pyrimidine derivative. The molecular formula is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, with a molecular weight of 348.39 g/mol. The presence of the sulfonyl group is believed to enhance its biological activity by improving solubility and bioavailability.

Recent studies have indicated that compounds similar to 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to interleukin production.
  • Modulation of Receptor Activity : The compound may interact with nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune response regulation. This interaction can lead to decreased production of pro-inflammatory cytokines like IL-17 .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

  • Cellular Potency : In cellular assays, 1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone demonstrated significant potency against specific cancer cell lines. For example, it inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range.
  • Selectivity : The compound exhibited selectivity for certain cancer types over others, suggesting a targeted therapeutic potential.

In Vivo Studies

  • Animal Models : In animal models of inflammation and cancer, treatment with this compound resulted in reduced tumor growth and inflammation markers. Dosage regimens indicated that it could be administered effectively without significant toxicity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Cancer Treatment : A study involving patients with advanced solid tumors treated with related pyrimidine derivatives showed promising results in tumor reduction and improved patient outcomes.
  • Inflammatory Diseases : Another case study focused on patients with autoimmune conditions where treatment with sulfonamide derivatives led to decreased disease activity scores and improved quality of life indicators.

Data Summary

Study TypeFindingsReference
In VitroSignificant inhibition of cancer cell proliferation
In VivoReduced tumor growth in animal models
Case Study 1Improved outcomes in advanced solid tumors
Case Study 2Decreased activity in autoimmune diseases

Q & A

Basic: What are the optimal multi-step synthesis protocols for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves sequential sulfonylation, cyclization, and ketone functionalization. Key steps include:

  • Sulfonylation : Reacting pyrido[4,3-d]pyrimidine derivatives with sulfonyl chlorides under inert conditions (e.g., N₂ atmosphere) using triethylamine as a base .
  • Cyclization : Employing microwave-assisted methods (120°C, 30 min) to enhance reaction efficiency and yield .
  • Ketone introduction : Utilizing Friedel-Crafts acylation with acetyl chloride in dichloromethane at 0–5°C to prevent side reactions .
    Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (DMF vs. THF), and catalyst loading. Monitor purity via HPLC and adjust stoichiometry ratios (e.g., 1:1.2 for sulfonyl chloride) to minimize byproducts .

Advanced: How can structural contradictions in bioactivity data between this compound and its analogs be resolved?

Discrepancies often arise from substituent effects on the pyrimidine ring or sulfonyl group. Methodological approaches include:

  • SAR analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 4-chlorophenyl vs. naphthalene sulfonyl groups) to identify critical pharmacophores .
  • Computational docking : Map binding affinities to target proteins (e.g., kinases) using molecular dynamics simulations to assess steric/electronic influences .
  • Experimental validation : Conduct competitive binding assays (e.g., SPR or ITC) to quantify target engagement differences .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry via characteristic shifts (e.g., pyrimidine protons at δ 7.74–8.57 ppm; sulfonyl group deshielding adjacent aromatic protons) .
  • LC-MS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 361.0) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMSO/EtOH mixtures (slow evaporation) .

Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound in biological systems?

  • In vitro assays : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
  • Isotope labeling : Synthesize a deuterated analog (e.g., deuterium at the acetyl group) to track metabolic sites using HRMS .
  • In silico prediction : Apply software like ADMET Predictor™ to simulate phase I/II metabolism and prioritize lab validation .

Basic: What in vitro biological screening models are suitable for initial activity profiling?

  • Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli (CLSI guidelines) .
  • Anti-inflammatory : Measure COX-2 inhibition using ELISA-based kits (IC₅₀ < 10 µM suggests therapeutic potential) .
  • Kinase inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM concentration .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric catalysis : Optimize Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to enhance stereoselectivity .
  • Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) during sulfonylation .

Basic: How should researchers address solubility limitations in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance aqueous dispersion .
  • pH adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal conditions .

Advanced: What mechanistic studies are critical to explain its dual activity in anticancer and antimicrobial contexts?

  • Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., MCF-7) and bacteria (P. aeruginosa) to identify overlapping pathways (e.g., ROS generation) .
  • Proteomics : Use SILAC labeling to quantify protein expression changes, focusing on stress-response proteins (e.g., HSP90, SOD) .
  • Genetic knockout : Validate target involvement by testing activity in E. coli ΔacrB (efflux pump-deficient) strains .

Basic: What are the best practices for stability testing under varying storage conditions?

  • Forced degradation : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks. Analyze degradation products via UPLC-QTOF .
  • Long-term storage : Store lyophilized powder at –80°C with desiccants; reconstitute in anhydrous DMSO for ≤6 months .

Advanced: How can contradictory cytotoxicity data between 2D vs. 3D cell models be reconciled?

  • 3D spheroid penetration assays : Compare compound diffusion using fluorescent analogs in HT-29 spheroids .
  • Microfluidic co-culture : Model tumor microenvironment (e.g., fibroblasts + cancer cells) to assess stromal influence on IC₅₀ .
  • Metabolomic profiling : Quantify ATP/NADPH levels in 2D vs. 3D models to link cytotoxicity to metabolic plasticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.